molecular formula C17H10BrNO3S2 B4687531 (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4687531
M. Wt: 420.3 g/mol
InChI Key: MWNOCHFVWIGMAI-NVNXTCNLSA-N
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Description

(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a rigid bicyclic 1,3-benzodioxole moiety fused to a methylene group at the 5-position of the thiazolidinone core. The 4-bromophenyl substituent at the 3-position introduces steric bulk and electron-withdrawing effects, which influence both its chemical reactivity and biological interactions. The Z-configuration of the exocyclic double bond is critical for maintaining its planar geometry, enabling π-π stacking and hydrophobic interactions in biological systems . This compound’s structural complexity is often resolved via X-ray crystallography using programs like SHELX and visualized with tools such as ORTEP-III .

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO3S2/c18-11-2-4-12(5-3-11)19-16(20)15(24-17(19)23)8-10-1-6-13-14(7-10)22-9-21-13/h1-8H,9H2/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNOCHFVWIGMAI-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological properties, modulated by substituents on the core structure. Below is a systematic comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Key Structural Features Biological Activity Unique Aspects vs. Target Compound
(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one Pyrazole ring, dimethoxyphenyl ethyl group Anticancer (cell line-specific) Pyrazole moiety enhances kinase inhibition; lacks benzodioxole’s electron-rich aromatic system.
(5Z)-3-(3-Bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one Octyloxy chain, 3-bromophenyl Antimicrobial (Gram-positive bacteria) Long alkyl chain improves lipophilicity; bromine at 3-position reduces steric hindrance compared to 4-bromophenyl.
(5Z)-3-(4-Hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Methoxybenzylidene, 4-hydroxyphenyl Antioxidant, anti-inflammatory Hydroxyl group enables hydrogen bonding; methoxy group provides weaker electron-withdrawing effects vs. bromine.
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one Ethoxy-methylphenyl, isobutyl group Antidiabetic (PPAR-γ modulation) Ethoxy group enhances solubility; isobutyl substituent reduces aromatic stacking potential.
(5Z)-3-Sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one Sec-butyl, ethoxyphenyl-pyrazole Antiviral (HIV protease inhibition) Sec-butyl increases steric bulk; ethoxyphenyl-pyrazole introduces conformational flexibility.

Key Findings :

Electronic Effects : The 4-bromophenyl group in the target compound provides stronger electron-withdrawing effects than methoxy or ethoxy substituents, enhancing electrophilic reactivity .

Benzodioxole Uniqueness : The 1,3-benzodioxole moiety offers a fused aromatic system absent in pyrazole- or furan-containing analogs, improving π-π interactions with hydrophobic enzyme pockets .

Biological Specificity : Compared to octyloxy-containing derivatives , the target compound’s compact structure may limit membrane permeability but increase selectivity for intracellular targets.

Stereochemical Influence : The Z-configuration is conserved across analogs, but substituent positioning (e.g., bromine at 3- vs. 4-position) alters binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

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